Enhanced Lipophilicity via N4-Methyl Substitution
4-Methylpiperazine-1-carboxamide hydrochloride exhibits a computed LogP value of -1.07, which is significantly more lipophilic than the unsubstituted piperazine-1-carboxamide hydrochloride, which has a consensus LogP of -0.58 and an XLOGP3 value of -0.7 [1]. The methyl group at the N4 position reduces overall polarity, enhancing membrane permeability potential in downstream drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.07 |
| Comparator Or Baseline | Piperazine-1-carboxamide hydrochloride: -0.58 (consensus LogP) or -0.7 (XLOGP3) |
| Quantified Difference | ΔLogP = -0.49 to -0.37 (more lipophilic for target) |
| Conditions | Computed LogP (iLOGP, XLOGP3, etc.) based on chemical structure |
Why This Matters
Increased lipophilicity can improve the oral bioavailability and blood-brain barrier penetration of final drug candidates incorporating this building block.
- [1] ChemSpace. (2025). 4-Methylpiperazine-1-carboxamide hydrochloride (CSCS00000748167). Computed LogP. View Source
